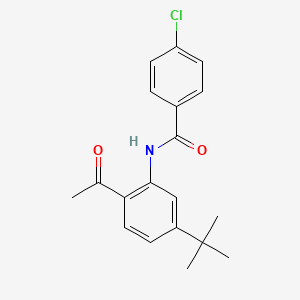

![molecular formula C17H14N4O3S B5523491 3-[(3-硝基亚苄基)氨基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5523491.png)

3-[(3-硝基亚苄基)氨基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

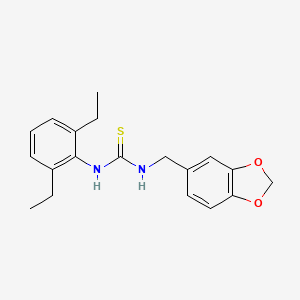

The interest in the synthesis and characterization of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives stems from their varied biological activities. These compounds have been synthesized and studied for their anti-inflammatory, CNS depressant, antimicrobial activities, and more. The synthesis of these derivatives often involves the reaction of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones, showcasing the versatility of this scaffold in generating compounds with promising biological activities (Ashalatha et al., 2007).

Synthesis Analysis

The synthetic routes to 3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involve multi-step reactions, including condensation, nitration, and bromination processes. These reactions allow for the introduction of various functional groups, which are crucial for the biological activities of the compounds. One notable method includes the benzylation and nitrosation of pyrimidin-6(1H)-one derivatives, leading to compounds with varied substituents (Glidewell et al., 2003).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into their conformation and spatial arrangement. Such analyses reveal the presence of intramolecular hydrogen bonding, which significantly influences the compound's stability and reactivity (Zhou et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo further functionalization through reactions such as nitration and bromination. These reactions are selective and can be manipulated to target specific positions within the molecular framework, thereby introducing a wide range of functional groups that modulate the compound's biological activity (Rault et al., 1980).

科学研究应用

合成和理论研究

已合成与“3-[(3-硝基亚苄基)氨基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮”结构相关的化合物,并通过理论方法研究了它们的电子结构和作为缓蚀剂的潜力。这些研究涉及密度泛函理论 (DFT) 以研究分子结构和电子性质,旨在了解它们在各种应用中的效率 (Hadi 等人,2018)。

抗菌应用

对苯并噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的研究表明它们具有作为抗菌剂的潜力。例如,已探索四氢苯并噻吩并[2,3-d]嘧啶及其相关化合物的合成及其抗菌活性,揭示了对各种细菌和真菌菌株有希望的结果 (Soliman 等人,2009)。

抗寄生虫活性

已经合成并评估了含有苯并咪唑环的新型噻吩并[2,3-d]嘧啶-4(3H)-酮,以了解它们的抗旋毛虫病和抗原生动物作用。这些研究突出了化合物对寄生虫的功效,其中一些显示出比传统治疗方法更高的活性 (Mavrova 等人,2010)。

用于癌症研究的凋亡诱导剂

对乙基 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯衍生物的探索,包括结构类似于“3-[(3-硝基亚苄基)氨基]-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4(3H)-酮”的化合物,导致发现了新的乳腺癌凋亡诱导剂。这项研究包括合成、体外和体内活性评估,以识别潜在的治疗剂 (Gad 等人,2020)。

安全和危害

属性

IUPAC Name |

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c22-17-15-13-6-1-2-7-14(13)25-16(15)18-10-20(17)19-9-11-4-3-5-12(8-11)21(23)24/h3-5,8-10H,1-2,6-7H2/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRXMSDCBNIXNH-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)

![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)

![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)

![1,3,8,10-tetramethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5523452.png)

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)